Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate

CAS No.: 1416323-08-4

Cat. No.: VC3414452

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416323-08-4 |

|---|---|

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate |

| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14) |

| Standard InChI Key | AEEKGWYJXBGAMG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

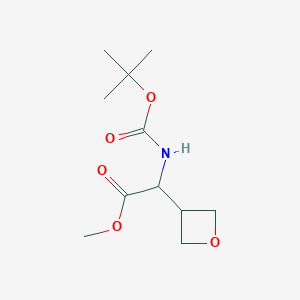

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate is characterized by the presence of three key structural components: an oxetane ring, a Boc-protected amino group, and a methyl ester functionality. These components collectively contribute to its unique chemical properties and applications.

| Parameter | Value |

|---|---|

| CAS Number | 1416323-08-4 |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | methyl (tert-butoxycarbonyl)aminoacetate |

| InChI Key | AEEKGWYJXBGAMG-UHFFFAOYSA-N |

| SMILES | COC(=O)C(NC(=O)OC(C)(C)C)C1COC1 |

The structure features a methyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and an oxetan-3-yl substituent attached to the α-carbon of the amino acid derivative. This arrangement creates a versatile molecule capable of participating in various chemical transformations while maintaining functional group compatibility .

Physical and Chemical Properties

Understanding the physical and chemical properties of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate is essential for its proper handling, storage, and application in research settings.

| Property | Value |

|---|---|

| Physical State | Pale-yellow to Yellow-brown Liquid |

| Density | 1.154 g/cm³ (Predicted) |

| Solubility in DMSO | 55 mg/mL (224.24 mM) |

| Storage Condition | 2-8°C, dry, airtight |

| Purity (Commercial) | >98% (HPLC) |

The compound should be stored under refrigeration (2-8°C) in dry, airtight containers to maintain stability and prevent degradation . Its solubility in DMSO makes it suitable for various laboratory applications, particularly in biological screening assays and pharmaceutical formulation studies .

Applications in Pharmaceutical Research

Role as a Building Block

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate serves as a key intermediate in the development of active pharmaceutical ingredients (APIs). Its versatility stems from its unique structural features that enable diverse chemical modifications.

The compound is particularly valuable for:

-

Introducing the oxetane ring into target molecules

-

Providing a protected amino acid functionality for further derivatization

-

Serving as a precursor for complex peptide synthesis

-

Enabling structure-activity relationship studies in drug discovery

Modification of Drug Properties

The incorporation of the oxetan-3-yl group through Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate has been shown to modify critical drug properties:

-

Enhanced metabolic stability due to the rigidity of the oxetane ring

-

Improved aqueous solubility compared to carbocyclic analogs

-

Increased bioavailability through modified hydrogen bonding patterns

-

Altered lipophilicity profiles beneficial for optimizing drug candidates

These modifications collectively contribute to overcoming common challenges in drug development, particularly those related to pharmacokinetic limitations and poor physicochemical properties .

Synthetic Applications

Peptide Chemistry

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate plays a significant role in peptide chemistry, where it enables the construction of novel peptide structures with modified properties.

The compound has been employed in:

-

Synthesis of oxetane β-amino acid oligomers

-

Construction of peptide analogs with altered backbone conformations

-

Development of peptidomimetics with improved stability profiles

-

Creation of bioactive peptides with enhanced pharmacological properties

Research has demonstrated that oligomers constructed using this building block can adopt well-defined secondary structures in solution. These structures feature internal hydrogen-bonded motifs comparable to conventional α-amino acid peptide β-turns, making them valuable tools for studying peptide structure-function relationships .

Heterocyclic Chemistry

The oxetane ring in Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate serves as a unique heterocyclic scaffold for developing novel compounds. Its strained four-membered ring imparts distinctive reactivity patterns that can be exploited in synthetic strategies, particularly for creating complex molecular architectures with specific spatial arrangements .

Reactivity Profile

Functional Group Transformations

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate contains multiple functional groups that can undergo selective chemical transformations:

-

The Boc (tert-butoxycarbonyl) group:

-

Removable under acidic conditions (TFA, HCl)

-

Stable under basic conditions

-

Allows for orthogonal protection strategies

-

-

The methyl ester group:

-

Susceptible to hydrolysis to the corresponding carboxylic acid

-

Amenable to transesterification reactions

-

Can be reduced to alcohols or converted to amides

-

-

The oxetane ring:

These diverse reactivity patterns make Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate a valuable starting material for preparing a wide range of derivatives with tailored properties.

Stability Considerations

While generally stable under standard laboratory conditions, Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate may exhibit reactivity under certain circumstances:

-

The oxetane ring can undergo ring-opening in strongly acidic conditions

-

The Boc group is sensitive to acids and can be cleaved

-

The ester group is susceptible to nucleophilic attack

-

Avoid strong oxidizing agents, which may lead to decomposition

Understanding these stability limitations is crucial for designing appropriate synthetic routes and handling procedures.

| Size | Price Range (USD) | Typical Availability |

|---|---|---|

| 1 mg | $28-136 | 10-20 days |

| 5 mg | $41-270 | 10-20 days |

| 10 mg | $63-405 | 10-20 days |

| 25 mg | $102-678 | 10-20 days |

| 50 mg | $149-1,000 | 10-20 days |

| 100 mg | $222-1,510 | 10-20 days |

| 500 mg | $555 | Custom order |

| 1 g | Custom quote | Custom order |

The compound is typically provided with purity exceeding 98% as determined by HPLC analysis, making it suitable for research applications requiring high-quality reagents .

| Hazard Statements | Precautionary Statements | Signal Word | Pictogram |

|---|---|---|---|

| H302, H315, H319, H335 | P261, P280, P301, P302, P305, P312, P338, P351, P352 | Warning | GHS07 |

These classifications indicate that the compound may:

-

Be harmful if swallowed (H302)

-

Cause skin irritation (H315)

-

Cause serious eye irritation (H319)

Related Compounds and Derivatives

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate belongs to a family of related compounds with varying protecting groups and functional modifications:

| Compound | CAS Number | Relationship |

|---|---|---|

| Methyl 2-amino-2-(oxetan-3-yl)acetate | 53484287 | Deprotected form (no Boc group) |

| 2-Amino-2-(oxetan-3-yl)acetic acid | 1270019-87-8 | Deprotected and hydrolyzed form |

| Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate | 1213783-62-0 | Z-protected analog |

These related compounds offer complementary reactivity profiles and can be interconverted through appropriate chemical transformations, providing flexibility in synthetic design .

Research Applications in Medicinal Chemistry

The incorporation of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate derivatives into bioactive molecules has been explored for various therapeutic applications:

-

Development of novel antibacterial agents leveraging the unusual spatial arrangements provided by the oxetane ring

-

Creation of peptide-based drug candidates with improved metabolic stability

-

Synthesis of compounds with enhanced membrane permeability due to the incorporation of the oxetane moiety

-

Design of enzyme inhibitors with precise three-dimensional arrangements of functional groups

The oxetane ring has gained prominence in medicinal chemistry as a bioisostere for carbonyl groups or gem-dimethyl substituents, offering improved pharmacokinetic properties while maintaining similar spatial arrangements. This makes Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate particularly valuable for structural optimization in drug discovery programs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume